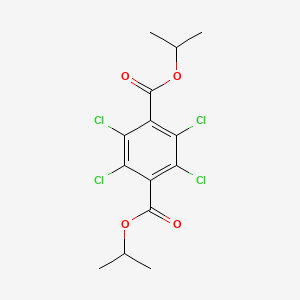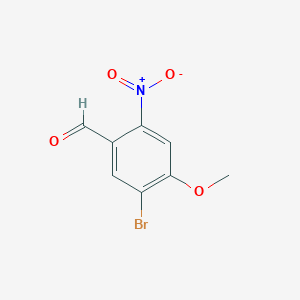
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is a chemical compound with the molecular formula C14H14Cl4O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms, and the carboxylic acid groups are esterified with isopropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester typically involves the esterification of 2,3,5,6-Tetrachloroterephthalic acid with isopropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of strong acids or bases.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable catalyst or under elevated temperatures.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) depending on the specific reaction.
Major Products Formed
Hydrolysis: 2,3,5,6-Tetrachloroterephthalic acid and isopropyl alcohol.
Substitution: Derivatives with substituted nucleophiles on the benzene ring.
Oxidation and Reduction: Products would vary based on the specific redox reaction.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active acid form, which can then participate in further chemical reactions. The chlorine atoms on the benzene ring can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachloroterephthalic acid: The parent acid form of the ester.
2,3,5,6-Tetrachloroterephthalic acid dimethyl ester: Another ester derivative with methyl groups instead of isopropyl groups.
2,3,5,6-Tetrachlorophthalic anhydride: A related compound with an anhydride functional group.
Uniqueness
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is unique due to its specific esterification with isopropyl alcohol, which can influence its solubility, reactivity, and potential applications compared to other similar compounds. The presence of chlorine atoms also imparts distinct chemical properties that can be leveraged in various research and industrial contexts.
Propiedades
IUPAC Name |
dipropan-2-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4O4/c1-5(2)21-13(19)7-9(15)11(17)8(12(18)10(7)16)14(20)22-6(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUJMRTAXWFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)



![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)





